Cas no 313639-98-4 ((4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo3,4-bpyridine-5,7-dione hydrochloride, cis)

(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo3,4-bpyridine-5,7-dione hydrochloride, cis Chemical and Physical Properties
Names and Identifiers
-
- (4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo3,4-bpyridine-5,7-dione hydrochloride, cis
- SCHEMBL7007837
- (4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride
- 1807912-12-4
- rac-(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride
- 313639-98-4
- EN300-1697548
- (4Ar,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride
- EN300-196147
-
- Inchi: 1S/C14H16N2O2.ClH/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10;/h1-3,5-6,11-12,15H,4,7-9H2;1H/t11-,12+;/m1./s1
- InChI Key: KHRXVYMMSYHKGU-LYCTWNKOSA-N
- SMILES: Cl.O=C1[C@@H]2CCCN[C@@H]2C(N1CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 280.0978555g/mol
- Monoisotopic Mass: 280.0978555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 350
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.4Ų
(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo3,4-bpyridine-5,7-dione hydrochloride, cis Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-196147-0.05g |
(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis |
313639-98-4 | 0.05g |
$612.0 | 2023-09-17 | ||
Enamine | EN300-196147-1.0g |
(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis |
313639-98-4 | 1.0g |
$728.0 | 2023-07-10 | ||
Enamine | EN300-196147-0.5g |
(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis |
313639-98-4 | 0.5g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-196147-5.0g |
(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis |
313639-98-4 | 5.0g |
$2110.0 | 2023-07-10 | ||
Enamine | EN300-196147-2.5g |
(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis |
313639-98-4 | 2.5g |
$1428.0 | 2023-09-17 | ||
Enamine | EN300-196147-10g |
(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis |
313639-98-4 | 10g |
$3131.0 | 2023-09-17 | ||
Enamine | EN300-196147-10.0g |
(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis |
313639-98-4 | 10.0g |
$3131.0 | 2023-07-10 | ||
Enamine | EN300-196147-0.1g |
(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis |
313639-98-4 | 0.1g |
$640.0 | 2023-09-17 | ||
Enamine | EN300-196147-0.25g |
(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis |
313639-98-4 | 0.25g |
$670.0 | 2023-09-17 | ||
Enamine | EN300-196147-1g |
(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis |
313639-98-4 | 1g |
$728.0 | 2023-09-17 |
(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo3,4-bpyridine-5,7-dione hydrochloride, cis Related Literature
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
Additional information on (4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo3,4-bpyridine-5,7-dione hydrochloride, cis
Introduction to (4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-bpyridine-5,7-dione hydrochloride, cis
The compound with the CAS number 313639-98-4 is a highly specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. Specifically, the product name (4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-bpyridine-5,7-dione hydrochloride, cis refers to a complex organic molecule with a unique structural framework. This compound belongs to the class of heterocyclic derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds due to their ability to interact with biological targets in intricate ways. The specific configuration of the molecule, denoted by the stereochemical designations (4aR,7aS), plays a crucial role in determining its pharmacological properties. This stereochemistry is essential for ensuring optimal binding affinity and selectivity when interacting with biological receptors or enzymes.
The core structure of this compound consists of an octahydro-pyrrolo[bpyridine] scaffold, which is a fused ring system that combines a pyrrole ring with a pyridine ring. This type of scaffold is known for its versatility in drug design, as it can be modified in various ways to enhance specific biological activities. The presence of the 6-benzyl substituent further contributes to the compound's complexity and potential functionality. Benzyl groups are often incorporated into drug molecules to improve solubility, metabolic stability, and overall pharmacokinetic profiles.
The dione moiety at the 5,7 positions of the pyrrolo[bpyridine] ring system is another critical feature of this compound. Diones are known to exhibit various biological activities, including anti-inflammatory and antioxidant properties. The hydrochloride salt form of the compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products.
Recent research in medicinal chemistry has highlighted the importance of stereochemistry in drug design. The specific stereochemical configuration of this compound has been carefully optimized to ensure high efficacy and low toxicity. Studies have shown that subtle changes in stereochemistry can significantly alter the pharmacological properties of a molecule, making it essential to carefully consider these aspects during drug development.
The compound's potential applications span across multiple therapeutic areas. For instance, its structural features suggest that it may have inhibitory effects on certain enzymes or receptors involved in inflammatory responses. Additionally, its ability to modulate neurotransmitter systems makes it a promising candidate for treating neurological disorders. These potential applications have spurred further investigation into its pharmacological profile and mechanisms of action.
In vitro studies have begun to unravel the mechanisms by which this compound exerts its effects. Preliminary data indicate that it may interact with specific binding sites on target proteins, leading to altered cellular signaling pathways. These interactions could potentially lead to therapeutic benefits in conditions such as pain management, neuroprotection, and anti-inflammatory diseases. However, more comprehensive studies are needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of this compound represents a significant achievement in organic chemistry and drug design. The multi-step synthetic route involves complex transformations that require precise control over reaction conditions and stereochemistry. Advances in synthetic methodologies have made it possible to produce such complex molecules with high yields and purity levels. This progress is crucial for enabling further research and development efforts.
The future prospects for this compound are promising. Ongoing research aims to optimize its pharmacological properties and explore new therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating these findings into tangible therapeutic benefits for patients worldwide. The continued investigation into this novel compound holds great promise for advancing our understanding of disease mechanisms and developing new treatments.
In conclusion, (4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-bpyridine-5,7-dione hydrochloride represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies.
313639-98-4 ((4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo3,4-bpyridine-5,7-dione hydrochloride, cis) Related Products
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 68551-17-7(Isoalkanes, C10-13)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)




